molecular formula C7H14N2O2 B13881407 4-Methoxypiperidine-1-carboxamide

4-Methoxypiperidine-1-carboxamide

Cat. No.: B13881407
M. Wt: 158.20 g/mol
InChI Key: QPIIOQCTGSISMB-UHFFFAOYSA-N
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Description

4-Methoxypiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypiperidine-1-carboxamide typically involves the amidation of 4-methoxypiperidine with a suitable carboxylic acid derivative. One common method is the catalytic amidation of carboxylic acids, where the carboxylic acid is activated using a coupling reagent or catalyst to form an intermediate, which then reacts with 4-methoxypiperidine to form the desired amide . Another method involves the direct amidation of esters with amines under neutral conditions, often using microwave-assisted synthesis to accelerate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Methoxypiperidine-1-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methoxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to target DNA gyrase in certain bacterial species, leading to the inhibition of DNA replication and bacterial cell death . The compound may also interact with other enzymes and receptors, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxamide groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other piperidine derivatives.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

4-methoxypiperidine-1-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-11-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)

InChI Key

QPIIOQCTGSISMB-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C(=O)N

Origin of Product

United States

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